molecular formula C20H19N3O4 B14869674 N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B14869674
M. Wt: 365.4 g/mol
InChI Key: HNEDEKIAXSSLIN-UHFFFAOYSA-N
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Description

N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a phenyl group, and a dioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group reacts with a halogenated oxadiazole intermediate in the presence of a palladium catalyst.

    Formation of the Dioxine Ring: The dioxine ring can be synthesized through a cyclization reaction involving appropriate diols and aldehydes under acidic conditions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the dioxine intermediate with an amine derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Hydroxyl and carbonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl and dioxine derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

Biology

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Medicine

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Polymer Chemistry: It can be incorporated into polymers to modify their properties.

Mechanism of Action

The mechanism of action of N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide depends on its specific application. In drug development, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The oxadiazole ring and phenyl group can interact with the active site of enzymes, while the dioxine ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
  • N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Uniqueness

  • Structural Features : The presence of the isopropyl group in the oxadiazole ring and the specific arrangement of the phenyl and dioxine rings make this compound unique.
  • Reactivity : The compound’s reactivity can differ significantly from similar compounds due to the steric and electronic effects of the isopropyl group.
  • Applications : Its unique structure may confer specific properties that make it more suitable for certain applications, such as higher binding affinity in drug development or enhanced stability in materials science.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

N-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C20H19N3O4/c1-12(2)18-22-20(27-23-18)13-7-3-4-8-14(13)21-19(24)17-11-25-15-9-5-6-10-16(15)26-17/h3-10,12,17H,11H2,1-2H3,(H,21,24)

InChI Key

HNEDEKIAXSSLIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=CC=C2NC(=O)C3COC4=CC=CC=C4O3

Origin of Product

United States

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